Cas no 632291-85-1 (methyl 5-nitro-1H-indazole-7-carboxylate)

methyl 5-nitro-1H-indazole-7-carboxylate structure
632291-85-1 structure
Product Name:methyl 5-nitro-1H-indazole-7-carboxylate
CAS No:632291-85-1
MF:C9H7N3O4
MW:221.169581651688
MDL:MFCD03990536
CID:959330
PubChem ID:1415484
Update Time:2025-11-02

methyl 5-nitro-1H-indazole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-NITRO-1H-INDAZOLE-7-CARBOXYLIC ACID METHYL ESTER
    • methyl 5-nitro-1H-indazole-7-carboxylate
    • 008105
    • AC1LR0HQ
    • CTK5B8207
    • MolPort-002-726-497
    • SBB002704
    • STK775622
    • ZERO
    • AKOS001735912
    • 632291-85-1
    • AS-40822
    • MFCD03990536
    • J-522502
    • DB-073288
    • SB38036
    • methyl5-nitro-1H-indazole-7-carboxylate
    • DTXSID40362831
    • MDL: MFCD03990536
    • Inchi: 1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
    • InChI Key: MZSTUEANQBHBNG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CC2C=NNC=21)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 221.04400
  • Monoisotopic Mass: 221.04365571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 443.2±25.0 °C at 760 mmHg
  • Flash Point: 221.8±23.2 °C
  • PSA: 100.80000
  • LogP: 1.78090
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

methyl 5-nitro-1H-indazole-7-carboxylate Security Information

methyl 5-nitro-1H-indazole-7-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 5-nitro-1H-indazole-7-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:632291-85-1)methyl 5-nitro-1H-indazole-7-carboxylate
Order Number:A1039969
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:07
Price ($):337.0
Email:sales@amadischem.com

Additional information on methyl 5-nitro-1H-indazole-7-carboxylate

Research Update on Methyl 5-Nitro-1H-Indazole-7-Carboxylate (CAS: 632291-85-1): Synthesis, Applications, and Recent Advances

Methyl 5-nitro-1H-indazole-7-carboxylate (CAS: 632291-85-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting cancer, inflammation, and infectious diseases. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential as a building block for novel drug candidates. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and emerging therapeutic potentials.

Recent literature has emphasized the optimization of synthetic routes for methyl 5-nitro-1H-indazole-7-carboxylate, with a particular focus on green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved one-pot synthesis method using catalytic hydrogenation, achieving higher yields (85-90%) and reduced environmental impact compared to traditional nitration-esterification sequences. The study also explored the compound's stability under various conditions, providing critical data for industrial-scale production.

In drug discovery, methyl 5-nitro-1H-indazole-7-carboxylate has gained attention as a precursor for kinase inhibitors. A recent patent application (WO2023051234) disclosed its use in developing selective JAK3 inhibitors for autoimmune disorders. The nitro and ester functional groups allow for diverse modifications, enabling the creation of libraries of derivatives with enhanced pharmacokinetic properties. Computational studies have further revealed that the indazole core interacts favorably with ATP-binding sites of various kinases, making it a promising scaffold for targeted therapies.

Ongoing research has also investigated the compound's potential in antimicrobial development. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported novel indazole-based analogs derived from methyl 5-nitro-1H-indazole-7-carboxylate showing potent activity against drug-resistant bacterial strains, with MIC values ranging from 0.5-2 μg/mL for MRSA. The study proposed a mechanism of action involving inhibition of bacterial DNA gyrase, supported by molecular docking simulations.

Despite these advances, challenges remain in the large-scale application of methyl 5-nitro-1H-indazole-7-carboxylate. Recent analytical studies have identified potential impurities in commercial batches that may affect downstream reactions, prompting calls for standardized quality control protocols. Additionally, the nitro group's redox activity requires careful handling in industrial settings, as noted in a 2023 safety assessment published in Organic Process Research & Development.

Looking forward, the compound's versatility suggests continued relevance in drug discovery pipelines. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a fluorescent probe for biological imaging. The unique electronic properties of the indazole ring system, combined with the modifiable 5-nitro and 7-carboxylate groups, offer numerous opportunities for structural diversification and therapeutic innovation.

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Amadis Chemical Company Limited
(CAS:632291-85-1)methyl 5-nitro-1H-indazole-7-carboxylate
A1039969
Purity:99%
Quantity:1g
Price ($):337.0
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